molecular formula C13H11ClN2O4 B15283368 N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide

N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B15283368
M. Wt: 294.69 g/mol
InChI Key: SUOFAHCJPPLZLS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a pyran ring with a methyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-pyridine and 6-methyl-4-oxo-4H-pyran-3-yl acetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Steps: The 5-chloro-2-pyridine is reacted with the acetate derivative under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-pyridinyl)-2-[(4-oxo-4H-pyran-3-yl)oxy]acetamide: Lacks the methyl group on the pyran ring.

    N-(5-bromo-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide: Substitutes the chlorine atom with a bromine atom.

    N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(6-methyl-4-oxopyran-3-yl)oxyacetamide

InChI

InChI=1S/C13H11ClN2O4/c1-8-4-10(17)11(6-19-8)20-7-13(18)16-12-3-2-9(14)5-15-12/h2-6H,7H2,1H3,(H,15,16,18)

InChI Key

SUOFAHCJPPLZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CO1)OCC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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